2-Chloro-3-methylquinoline
Overview
Description
2-Chloro-3-methylquinoline is an organic compound used as a chemical synthesis intermediate . It appears as white to beige crystalline needles or crystals .
Synthesis Analysis
The synthesis of 2-Chloro-3-methylquinoline can be achieved through the use of Vilsmeier–Haack reagent on N-phenylpropionamide . This method has been utilized as a precursor in the synthesis of basic camptothecin core and quinoline fused with 1,8-naphthridine .Molecular Structure Analysis
The molecular formula of 2-Chloro-3-methylquinoline is C10H8ClN . The structural and spectroscopic investigation of this compound has been carried out using UV–Vis, NMR, and vibrational spectral techniques combined with molecular docking analysis .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs involves the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
2-Chloro-3-methylquinoline is a white to beige crystalline substance .Scientific Research Applications
Summary of the Application
The study involved the structural and spectroscopic evaluation of 2-chloro-3-methylquinoline (2Cl3MQ) using various techniques such as UV–Vis, 1H and 13C NMR, FT-IR and FT-Raman .
Methods of Application
The experimental measurements were recorded as follows: UV-vis spectra were obtained in the range of 200–400 nm in water and ethanol solvents. 1H and 13C NMR spectra were recorded in CDCl3. Vibrational spectra were obtained in the region of 4000–400 cm−1 and 3500–10 cm−1 for FT-IR and FT-Raman spectra, respectively .
Results or Outcomes
The study provided structural and spectroscopic features obtained through theoretical evaluations include: electrostatic features, atomic charges and molecular electrostatic potential surface, the frontier molecular orbital characteristics, the density of states and their overlapping nature, the electronic transition properties, thermodynamical and nonlinear optical characteristics, and predicted UV–Vis, 1H and 13C NMR, FT-IR and FT-Raman spectra .
2. Chemistry of 2-chloroquinoline-3-carbaldehyde
Summary of the Application
The study highlighted the recently cited research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications .
Methods of Application
The study covered the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
Results or Outcomes
The biological evaluation and the synthetic applications of the target compounds were illustrated .
3. Therapeutic Potential of Functionalized Quinoline Motifs
Summary of the Application
The study presents the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
Methods of Application
The study involved the synthesis of numerous derivatives of bioactive quinolines via expeditious synthetic approaches .
Results or Outcomes
The study reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
4. Chemistry of 2-chloroquinoline-3-carbaldehyde
Summary of the Application
The study highlights the recently cited research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications .
Methods of Application
The study involved the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
Results or Outcomes
The biological evaluation and the synthetic applications of the target compounds were illustrated .
5. Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis
Summary of the Application
The study presents the synthesis of 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde derivatives and their antibacterial, antioxidant, and molecular docking analysis .
Methods of Application
The study involved the application of Vilsmeier–Haack reaction for the synthesis of quinoline derivatives. Various nucleophiles were introduced into 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde by substitution of chlorine using different reaction conditions .
Results or Outcomes
Most of the compounds displayed potent activity against two or more bacterial strains. Among them, compounds 6 and 15 showed maximum activity against Pseudomonas aeruginosa . On the other hand, compound 8 exhibited maximum activity against Escherichia coli . All of them displayed moderate antioxidant activity, with compound 7 exhibiting the strongest activity . The molecular docking study of the synthesized compounds was conducted to investigate their binding pattern with DNA gyrase .
6. Chemistry of 2-chloroquinoline-3-carbaldehyde
Summary of the Application
The study highlights the recently cited research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications .
Methods of Application
The study involved the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
Results or Outcomes
The biological evaluation and the synthetic applications of the target compounds were illustrated .
Safety And Hazards
Future Directions
Recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications have been highlighted in the literature from 2013 to 2017 . The focus is on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
2-chloro-3-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYPPRQNLXTIEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10320761 | |
Record name | 2-chloro-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10320761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylquinoline | |
CAS RN |
57876-69-4 | |
Record name | 57876-69-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10320761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.